molecular formula C6H2F2O4 B1643766 2,5-Difluoro-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione

2,5-Difluoro-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione

Cat. No.: B1643766
M. Wt: 176.07 g/mol
InChI Key: HSBQYDCVAYTMFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Difluoro-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione is a chemical compound with the molecular formula C6H2F2O4 It is a derivative of benzoquinone, where two hydrogen atoms are replaced by fluorine atoms and two hydroxyl groups are present at the 3 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Difluoro-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione typically involves the fluorination of 2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-. One common method is the reaction of 2,5-dihydroxy-1,4-benzoquinone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may include recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Difluoro-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.

    Medicine: Explored for its anticancer properties, particularly in the development of new chemotherapeutic agents.

    Industry: Utilized in the production of dyes and pigments due to its stable chromophore.

Mechanism of Action

The mechanism of action of 2,5-Difluoro-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione involves its interaction with biological molecules. It can act as an electron acceptor, participating in redox reactions within cells. This property makes it a potential candidate for disrupting cellular processes in cancer cells by inducing oxidative stress and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-: Lacks fluorine atoms, making it less reactive in certain substitution reactions.

    2,5-Cyclohexadiene-1,4-dione, 2,5-dichloro-3,6-dihydroxy-: Contains chlorine atoms instead of fluorine, which affects its reactivity and applications.

    2,5-Cyclohexadiene-1,4-dione, 2,6-bis(1,1-dimethylethyl)-: Contains bulky tert-butyl groups, influencing its steric properties and reactivity

Uniqueness

The presence of fluorine atoms in 2,5-Difluoro-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione enhances its reactivity and stability compared to its non-fluorinated counterparts. This makes it particularly useful in applications requiring high chemical stability and specific reactivity patterns .

Properties

Molecular Formula

C6H2F2O4

Molecular Weight

176.07 g/mol

IUPAC Name

2,5-difluoro-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C6H2F2O4/c7-1-3(9)5(11)2(8)6(12)4(1)10/h9,12H

InChI Key

HSBQYDCVAYTMFR-UHFFFAOYSA-N

SMILES

C1(=C(C(=O)C(=C(C1=O)F)O)F)O

Canonical SMILES

C1(=C(C(=O)C(=C(C1=O)F)O)F)O

Origin of Product

United States

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